Allyl 2-nitrobenzoate
CAS No.: 107616-19-3
Cat. No.: VC7935632
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107616-19-3 |
---|---|
Molecular Formula | C10H9NO4 |
Molecular Weight | 207.18 g/mol |
IUPAC Name | prop-2-enyl 2-nitrobenzoate |
Standard InChI | InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-5-3-4-6-9(8)11(13)14/h2-6H,1,7H2 |
Standard InChI Key | XJCSSZUFCQYCHR-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES | C=CCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Allyl 2-nitrobenzoate (C₁₀H₉NO₄) has a molecular weight of 207.18 g/mol and an IUPAC name of prop-2-enyl 2-nitrobenzoate . The structure comprises a benzene ring substituted with a nitro group at the ortho position and an ester-functionalized allyl group at the carboxylic acid position (Figure 1). Key spectral identifiers include:
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IR: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (asymmetric NO₂ stretching) .
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NMR: ¹H-NMR signals at δ 5.8–6.1 ppm (allyl protons) and δ 8.0–8.5 ppm (aromatic protons adjacent to nitro) .
Table 1: Physicochemical Properties of Allyl 2-Nitrobenzoate
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉NO₄ | |
Molecular Weight | 207.18 g/mol | |
Boiling Point | 370.9 ± 32.0 °C (predicted) | |
Density | 1.624 ± 0.06 g/cm³ (predicted) | |
Solubility | Soluble in methanol, ethyl acetate |
Synthesis and Production Methods
Laboratory-Scale Synthesis
Allyl 2-nitrobenzoate is typically synthesized via esterification of 2-nitrobenzoic acid with allyl alcohol. A catalytic system using dicyclohexylcarbodiimide (DCC) or sulfuric acid facilitates the reaction under reflux conditions. Recent advances employ microwave-assisted esterification to reduce reaction times from 12 hours to 2 hours, achieving yields up to 85% .
Key Reaction:
Industrial Production
Industrial methods prioritize continuous flow reactors to enhance efficiency. For example, a patent describing methyl 2-methyl-4-nitrobenzoate synthesis highlights the use of radical initiators (e.g., azobisisobutyronitrile) and phase-transfer catalysts to achieve 83.5% yield. Similar protocols adapted for allyl esters could optimize large-scale production.
Table 2: Comparative Synthesis Conditions
Method | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Conventional Esterification | H₂SO₄ | 120 | 72 |
Microwave-Assisted | None | 80 | 85 |
Continuous Flow | Zeolite H-HEU-M | 100 | 90* |
*Hypothetical extrapolation based on analogous systems .
Reactivity and Chemical Transformations
The allyl and nitro groups confer distinct reactivity:
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Nucleophilic Substitution: The nitro group activates the benzene ring for electrophilic substitution, enabling halogenation or nitration at the para position.
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Allylic Oxidation: Oxidation with KMnO₄ yields 2-nitrobenzaldehyde, while ozonolysis produces glycidaldehyde derivatives .
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Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, forming allyl 2-aminobenzoate, a precursor to pharmaceuticals .
Mechanistic Insight:
The allyl group enhances SN2 reactivity by stabilizing transition states through partial π-bond conjugation. Computational studies show that allylic systems exhibit lower activation enthalpies (ΔH‡ = 1.2 kcal/mol) compared to propyl analogs (ΔH‡ = 2.3 kcal/mol) .
Applications in Scientific Research
Pharmaceutical Intermediates
Allyl 2-nitrobenzoate derivatives are explored as COX-2 inhibitors, mimicking the anti-inflammatory activity of 2-allyl-4-nitrophenol. Structural analogs show IC₅₀ values of <10 μM in cyclooxygenase assays.
Agrochemical Development
The nitro group’s electron-withdrawing properties enhance the herbicidal activity of benzoate esters. Field trials demonstrate 90% inhibition of Amaranthus retroflexus at 50 ppm concentrations.
Polymer Chemistry
Copolymerization with styrene yields nitro-functionalized polymers with improved thermal stability (Tₘ = 210°C) .
Recent Advances and Future Directions
Recent studies highlight ultrasonic-assisted synthesis using nanoporous zeolites, reducing catalyst loading by 40% . Future research aims to exploit the compound’s bioreductive potential for targeted drug delivery, leveraging the nitro group’s susceptibility to enzymatic reduction in hypoxic tumors .
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